(Glutathion-S-yl)dihydromorphinone

Description

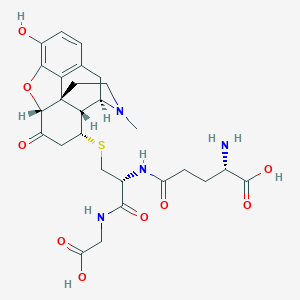

Structure

2D Structure

3D Structure

Properties

CAS No. |

119995-15-2 |

|---|---|

Molecular Formula |

C27H34N4O9S |

Molecular Weight |

590.6 g/mol |

IUPAC Name |

(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1 |

InChI Key |

VVZYRFDANRQOGU-WGVGMDPXSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Other CAS No. |

119995-15-2 |

sequence |

XXG |

Synonyms |

(glutathion-S-yl)dihydromorphinone dihydromorphinone-glutathione adduct SG-DHMO |

Origin of Product |

United States |

Formation and Identification of Glutathion S Yl Dihydromorphinone

Precursor Compounds in Opioid Metabolic Pathways

The formation of (Glutathion-S-yl)dihydromorphinone is intrinsically linked to the metabolic fate of morphinan-based opioids. oup.comwikipedia.org The primary precursor is morphine, a potent analgesic derived from the opium poppy. nih.gov However, other opioids that share the morphinan (B1239233) skeleton can also potentially lead to the formation of similar reactive intermediates. oup.com

A key step in this metabolic cascade is the oxidation of morphine to morphinone (B1233378). ontosight.ainih.gov This conversion is catalyzed by enzymes such as morphine 6-dehydrogenase. nih.gov Morphinone is a highly reactive electrophilic compound, meaning it readily seeks out and reacts with electron-rich molecules within the cell. mdpi.com This reactivity is due to the presence of a ketone group at the 6-position of the morphinan structure. ontosight.ai The electrophilic nature of morphinone makes it a potential toxin, capable of binding to cellular macromolecules like proteins and causing damage. nih.govmdpi.com

Morphine is the principal substrate for the formation of morphinone. nih.govnih.gov The metabolism of morphine is extensive, with the major metabolites being morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govfrontiersin.org However, a smaller fraction of morphine is metabolized to morphinone. nih.gov This pathway, although minor, is significant due to the reactive nature of the morphinone intermediate. nih.govnih.gov Other opioids with a similar chemical structure to morphine could also theoretically be converted to reactive electrophiles, though the specific pathways may vary. nih.gov

Glutathione (B108866) Conjugation Chemistry

The body has a robust defense system against reactive electrophiles like morphinone, and a central player in this defense is glutathione (GSH). mdpi.commdpi.com Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine, and it is present in high concentrations in most cells. nih.gov

The key to glutathione's protective role lies in the thiol group (-SH) of its cysteine residue. edx.orgwashington.edu This thiol group is a strong nucleophile, meaning it is attracted to the electron-deficient centers of electrophilic molecules. researchgate.net In the case of morphinone, the thiol group of glutathione attacks the electrophilic carbon atom, forming a stable covalent bond. mdpi.com This reaction, known as glutathione conjugation, effectively neutralizes the reactivity of morphinone. mdpi.comedx.org The resulting product is (8S)-(glutathion-S-yl)dihydromorphinone. nih.gov This conjugation can occur spontaneously but is often catalyzed by a family of enzymes called glutathione S-transferases (GSTs). jst.go.jpnih.gov

The formation of the glutathione conjugate is in direct competition with another potential fate of morphinone: reaction with cellular proteins. mdpi.com If not intercepted by glutathione, the reactive morphinone can bind to nucleophilic sites on proteins, particularly cysteine residues, forming protein adducts. nih.govmdpi.com This process can alter the structure and function of the proteins, leading to cellular dysfunction and toxicity. mdpi.com The presence of adequate levels of glutathione is therefore critical to shift the balance towards the formation of the less harmful this compound and away from protein damage. mdpi.comnih.gov

Discovery and Structural Elucidation

The existence of a glutathione-conjugated metabolite of morphine was first demonstrated through studies in guinea pigs. Researchers isolated a novel metabolite from the bile of guinea pigs that had been administered morphine. nih.gov Through a series of purification steps using high-performance liquid chromatography (HPLC), they were able to isolate the compound. nih.gov

The definitive identification of the metabolite as (8S)-(glutathion-S-yl)dihydromorphinone was achieved through advanced analytical techniques. nih.gov Fast atom bombardment mass spectrometry (FAB-MS) provided the molecular weight of the compound, and 400 MHz Fourier transform nuclear magnetic resonance (NMR) spectroscopy was used to determine its precise chemical structure. nih.gov The structure was confirmed by comparing the analytical data of the isolated metabolite with that of a synthetically prepared morphinone-glutathione adduct. nih.gov Further studies have also shown that gut microbes can convert the biliary metabolite morphinone-glutathione adduct back to morphinone, which is then reduced to dihydromorphinone. jst.go.jpjst.go.jp

Isolation from Biological Samples

This compound has been successfully isolated from the bile of guinea pigs that were administered morphine. nih.gov The process involves the collection of bile, followed by purification steps to separate the metabolite from other endogenous compounds. This isolation is a critical first step for its subsequent detailed structural analysis. nih.gov

The formation of glutathione conjugates is a recognized pathway in the metabolism of certain drugs, serving as a detoxification mechanism for reactive electrophilic intermediates. researchgate.net In the case of morphine, it is metabolized to morphinone, which then reacts with glutathione to form the this compound adduct. researchgate.netjst.go.jp This adduct is then excreted in the bile. nih.govjst.go.jp

Application of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of drug metabolites. For this compound, fast atom bombardment mass spectrometry (FAB-MS) has been utilized to determine its precise molecular weight. nih.govjst.go.jp This technique provides crucial information for confirming the elemental composition of the metabolite.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. nih.gov In the analysis of glutathione conjugates, specific fragmentation pathways can help to identify the site of conjugation on the parent drug molecule. nih.govsygnaturediscovery.com For instance, high-resolution FAB-MS analysis of a related metabolite, dihydromorphinone, showed an observed molecular weight of 286.1471 for C₁₇H₂₀N₁O₃, which was in close agreement with the authentic standard (286.1463). jst.go.jp

Table 1: High-Resolution Mass Spectrometry Data for Related Compounds

| Compound | Formula | Observed Mass (m/z) | Technique |

| Dihydromorphinone Metabolite | C₁₇H₂₀N₁O₃ | 286.1471 | FAB-MS |

| Authentic Dihydromorphinone | C₁₇H₂₀N₁O₃ | 286.1463 | FAB-MS |

Data sourced from J-Stage jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of new chemical entities. For this compound, 400 MHz and 500 MHz Fourier-transform NMR analyses have been instrumental in confirming its structure. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

The unambiguous assignment of the structure was achieved by comparing the NMR data of the isolated metabolite with that of a synthetically prepared morphinone-glutathione adduct. nih.gov This comparative analysis is crucial for confirming the identity and stereochemistry of the metabolite. NMR studies of glutathione and its conjugates with other molecules have established characteristic chemical shifts and coupling constants that aid in the structural assignment of new adducts. nih.govnih.govrsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Related Moieties

| Moiety | Proton | Chemical Shift (δ, ppm) | Solvent |

| Dihydromorphinone | Aromatic (H-1, H-2) | 6.50-6.54 | DMSO-d₆ |

| Dihydromorphinone | Anomeric (H-5) | 4.80 | DMSO-d₆ |

| Glutathione | γ-Glu (α-CH) | ~3.8 | D₂O |

| Glutathione | Cys (α-CH) | ~4.6 | D₂O |

| Glutathione | Gly (α-CH₂) | ~3.9 | D₂O |

Note: The chemical shifts are approximate and can vary based on the specific molecular structure and experimental conditions. Data compiled from multiple sources. rsc.orghmdb.ca

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from biological samples. High-performance liquid chromatography (HPLC) has been a primary technique for this purpose. nih.govjst.go.jp

A multi-step HPLC purification process has been described for the isolation of this metabolite from guinea pig bile. nih.gov This involved an initial separation on a reverse-phase C18 column, followed by further purification on a phenyl column. nih.gov The use of different column chemistries and mobile phases allows for the effective separation of the target compound from a complex mixture. nih.govmdpi.com Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is another powerful technique used for the analysis of opioids and their metabolites, offering high sensitivity and resolution. labrulez.comnih.govaafs.org

Table 3: Chromatographic Conditions for the Separation of this compound and Related Compounds

| Technique | Column | Mobile Phase | Detection |

| Preparative HPLC | YMC-GEL C18 (reverse phase) | Methanol/water (1:4, v/v) | UV |

| HPLC | µ-Bondapak phenyl (reverse phase) | Water/acetonitrile/trimethylamine/acetic acid (150:3:2:1, v/v) | UV |

| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Gradient of ammonium (B1175870) formate (B1220265) in water and methanol | MS/MS |

Data sourced from Drug Metabolism and Disposition and other sources. nih.govrsc.org

Enzymology of Glutathion S Yl Dihydromorphinone Metabolism

Enzymes Governing Precursor and Downstream Biotransformations

The formation of (Glutathion-S-yl)dihydromorphinone is dependent on the prior synthesis of its precursor, morphinone (B1233378), and is followed by further biotransformations.

The synthesis of morphinone from morphine is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily. jst.go.jp Specifically, certain AKR isozymes have been shown to catalyze the oxidation of morphine to the electrophilic metabolite morphinone. jst.go.jp AKRs are a large group of NAD(P)H-dependent oxidoreductases that act on a wide variety of substrates, including aldehydes and ketones. nih.gov In the context of morphine metabolism, these enzymes facilitate the conversion of the secondary alcohol group on the morphine molecule into a ketone, yielding morphinone. jst.go.jp This conversion is a critical step, as it generates the reactive α,β-unsaturated carbonyl system necessary for subsequent glutathione (B108866) conjugation. jst.go.jp The codeinone reductase (COR), an AKR found in opium poppy, is involved in the biosynthesis of morphine and catalyzes steps involving similar ketone-containing intermediates. nih.govnih.govresearchgate.net

Following its formation, morphinone can undergo reduction to dihydromorphinone. In certain bacteria, such as Pseudomonas putida M10, an enzyme known as morphinone reductase catalyzes this reaction. wikipedia.orgnih.govnih.gov This NADH-dependent flavoenzyme saturates the carbon-carbon double bond at the 7,8-position of morphinone to yield dihydromorphinone (also known as hydromorphone). wikipedia.orgnih.govgoogle.comnih.gov Morphinone reductase has a high sequence and structural similarity to the Old Yellow Enzyme family. wikipedia.orgnih.gov

Table 2: Enzymes and Their Roles in the Metabolic Pathway

| Enzyme Family/Enzyme | Role | Substrate(s) | Product(s) |

| Aldo-Keto Reductases (AKRs) | Oxidation | Morphine | Morphinone |

| Glutathione S-Transferases (GSTs) | Glutathione Conjugation | Morphinone, Glutathione | This compound |

| Bacterial Morphinone Reductase | Reduction | Morphinone | Dihydromorphinone (Hydromorphone) |

Genetic Polymorphisms and Metabolic Variability

The enzymatic conjugation of glutathione to reactive opioid metabolites is a critical detoxification pathway. The efficiency of this process can be significantly influenced by genetic variations in the enzymes responsible, particularly the Glutathione S-transferases (GSTs). These enzymes represent a large family of proteins involved in the phase II metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.gov Genetic polymorphisms within the genes encoding these enzymes can lead to altered or absent enzyme activity, resulting in inter-individual differences in drug metabolism and response.

The formation of this compound occurs following the oxidation of morphine to the reactive electrophile, morphinone. nih.govjst.go.jp This intermediate is then detoxified through conjugation with glutathione (GSH). nih.gov While this reaction can occur non-enzymatically, it is also catalyzed by Glutathione S-transferases (GSTs). jst.go.jp Two of the most extensively studied and functionally significant GSTs in this context are GST Mu 1 (GSTM1) and GST Theta 1 (GSTT1).

Both the GSTM1 and GSTT1 genes are characterized by common deletion polymorphisms (null alleles, denoted as GSTM10 and GSTT10) that result in a complete lack of functional enzyme activity in homozygous individuals. nih.govplos.org The prevalence of these null genotypes varies significantly among different ethnic populations. nih.gov Individuals carrying these null genotypes may have a reduced capacity to detoxify certain electrophilic compounds, potentially altering the metabolic fate of drugs like morphine. plos.org

A study investigating the link between GSTM1 and GSTT1 null alleles and opioid addiction in an Iranian population found a statistically significant association for the GSTM1 polymorphism. nih.gov Specifically, the GSTM1-null genotype was associated with an increased likelihood of morphine addiction. nih.gov In contrast, no significant association was found for the GSTT1 genetic variation in the same study population. nih.gov These findings suggest that the GSTM1 enzyme may play a discernible role in the metabolic pathways related to morphine dependence. nih.gov The absence of this enzyme could potentially lead to altered disposition of reactive metabolites, although the precise mechanisms underlying this association require further investigation. nih.gov

The following table summarizes the findings from the association study between GSTM1 polymorphism and morphine addiction.

| Genetic Polymorphism | Genetic Model | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Population Studied | Reference |

|---|---|---|---|---|---|---|

| GSTM1 | Recessive (Null vs. Present) | 2.15 | 1.05 - 4.39 | 0.03 | Iranian | nih.gov |

These findings highlight the potential importance of pharmacogenetic factors in understanding individual variability in opioid metabolism and response. nih.gov While the direct impact of GSTM1 and GSTT1 polymorphisms on the specific formation of this compound has not been explicitly quantified in human studies, their role in general drug detoxification suggests a plausible influence on the balance between different metabolic pathways of morphine.

Biotransformation and Metabolic Fate of Glutathion S Yl Dihydromorphinone

Excretion Pathways

The primary route for the elimination of (Glutathion-S-yl)dihydromorphinone from the body is through biliary excretion.

Biliary Excretion of the Conjugate

This compound, formed from the reaction of morphinone (B1233378) with glutathione (B108866), is actively transported into the bile. nih.govnih.gov In guinea pigs administered morphine, this glutathione adduct is a significant biliary metabolite. nih.govjst.go.jp Studies have shown that after a dose of morphine, both morphinone and its glutathione conjugate are excreted into the bile. jst.go.jp The concentration of the glutathione adduct in the bile can reach a substantial percentage of the administered morphine dose, highlighting the importance of this excretion pathway. jst.go.jp The liver plays a central role in this process, where glutathione S-transferases (GSTs) catalyze the conjugation of the electrophilic morphinone with glutathione. nih.govjst.go.jp This conjugation makes the molecule more water-soluble and facilitates its transport into the bile for elimination. nih.gov

Enterohepatic Recirculation and Gut Microbiome Interactions

Once excreted into the intestine via the bile, this compound is not simply eliminated in the feces. It enters into a cycle of enterohepatic recirculation and is subject to further metabolism by the diverse microbial community residing in the gut.

C-S Cleavage by Anaerobic Gut Microbes

In the anaerobic environment of the large intestine, gut microbes possess enzymes capable of cleaving the carbon-sulfur (C-S) bond of the glutathione conjugate. jst.go.jp This enzymatic action, known as a C-S lyase or β-lyase reaction, breaks down this compound, releasing morphinone. jst.go.jpnih.gov This is a critical step in the subsequent biotransformation of the compound. While the glutathione conjugate itself is found in minimal amounts in the feces, its cleavage products are readily detected. jst.go.jp

Subsequent Biotransformation of Cleavage Products (e.g., Reduction to Dihydromorphinone)

Following the C-S cleavage and the reformation of morphinone in the gut, further microbial metabolism occurs. Under anaerobic conditions, gut microbes reduce the C7-C8 double bond of morphinone to form dihydromorphinone. jst.go.jp This reduction is a significant metabolic event, as dihydromorphinone is detected in the feces, whereas it is not a major biliary metabolite. jst.go.jp This indicates a clear role for the gut microbiota in transforming biliary-excreted metabolites into compounds that are ultimately eliminated in the feces. jst.go.jp

Comparative Metabolism across Species

The metabolism of morphine and its derivatives, including the formation and fate of this compound, exhibits notable differences across various mammalian species.

In Vivo and In Vitro Studies in Mammalian Systems (e.g., Guinea Pig, Rat, Human)

Guinea Pig: The guinea pig has been a key model for studying the formation of this compound. A novel glutathione-conjugated metabolite of morphine was first isolated from the bile of guinea pigs. nih.gov In this species, the formation of morphinone and its subsequent conjugation with glutathione is a significant metabolic pathway, with the resulting adduct being a major biliary metabolite. nih.govjst.go.jp Furthermore, studies using guinea pig large intestine contents have demonstrated the C-S cleavage of the glutathione adduct and the subsequent reduction to dihydromorphinone by anaerobic gut microbes. jst.go.jp

Rat: In rats, the liver is a primary site for the formation of glutathione S-conjugates. nih.gov However, the extent of formation of this compound compared to other metabolites may differ from that in guinea pigs. While dihydromorphinone has been detected as a urinary metabolite of morphine in rats, the specific contribution of the glutathione conjugation-cleavage pathway to its formation is an area of ongoing investigation. nih.gov

Human: While dihydromorphinone is a known urinary metabolite of morphine in humans, the direct evidence for the formation and subsequent metabolism of this compound in humans is less established compared to animal models. jst.go.jpnih.gov The enzymes necessary for glutathione conjugation are present in human liver. nih.gov Further research is needed to fully elucidate the role of this specific metabolic pathway in human morphine metabolism.

Table 1: Key Metabolic Steps of this compound

| Metabolic Step | Description | Location | Key Enzymes/Factors | Resulting Product(s) |

| Biliary Excretion | Transport of the glutathione conjugate from the liver into the bile. | Liver, Bile Canaliculi | Glutathione S-transferases (GSTs) | This compound in bile |

| C-S Cleavage | Cleavage of the carbon-sulfur bond of the glutathione conjugate. | Large Intestine | Anaerobic Gut Microbe C-S Lyases | Morphinone |

| Reduction | Reduction of the C7-C8 double bond of morphinone. | Large Intestine | Anaerobic Gut Microbe Reductases | Dihydromorphinone |

Biochemical and Cellular Impact of Glutathion S Yl Dihydromorphinone Formation

Modulation of Intracellular Glutathione (B108866) Homeostasis

The conjugation of glutathione (GSH) to opioid metabolites directly impacts the intracellular availability of this vital antioxidant, leading to a cascade of cellular effects.

The biotransformation of opioids, particularly morphine, can lead to the formation of highly reactive electrophilic metabolites, such as morphinone (B1233378). nih.govnih.gov This metabolic activation often occurs in the liver via the cytochrome P-450 enzyme system. nih.gov To neutralize these toxic intermediates, the cell utilizes glutathione, a tripeptide found in high concentrations within all mammalian cells. nih.gov The reactive morphinone metabolite binds covalently with the sulfhydryl group of glutathione in a competition reaction. nih.gov This conjugation reaction, which can be catalyzed by glutathione S-transferase enzymes, results in the formation of (8S)-(glutathion-S-yl)dihydromorphinone. nih.govmdpi.com This novel metabolite has been isolated and identified from the bile of guinea pigs administered morphine. nih.gov

The consequence of this detoxification pathway is the consumption and subsequent depletion of intracellular glutathione stores. nih.govmdpi.com Studies in rodents have demonstrated that the administration of various opioid analgesics, including morphine and hydromorphone, can significantly decrease hepatic GSH concentrations. nih.gov This depletion is a direct result of the formation of the opioid-glutathione adduct, which is then typically excreted. researchgate.net The loss of glutathione has been observed in the liver and blood serum following exposure to clinically relevant concentrations of opioids. nih.gov

Glutathione is a cornerstone of the cell's antioxidant defense system, responsible for detoxifying reactive oxygen species (ROS), maintaining the proper state of protein sulfhydryl groups, and regenerating other antioxidants. nih.govmdpi.com The depletion of GSH during the formation of (Glutathion-S-yl)dihydromorphinone significantly compromises these functions, leading to increased oxidative stress. mdpi.com

When GSH levels fall, the cell's capacity to neutralize ROS is diminished, resulting in an accumulation of these damaging molecules and subsequent oxidative damage to lipids, proteins, and DNA. nih.govmdpi.com Protein glutathionylation, a reversible modification of cysteine residues, is a key mechanism for protecting proteins from irreversible oxidative damage and for regulating their function. nih.gov Aberrant patterns of this process due to GSH imbalance are implicated in a variety of diseases associated with oxidative stress. nih.gov The consumption of GSH in opioid metabolism thus leaves cellular macromolecules more vulnerable to attack by both the reactive opioid metabolites themselves and other ROS, contributing to cellular injury, particularly in the liver and kidneys. nih.gov

Detoxification Mechanisms and Electrophile Inactivation

The formation of the glutathione adduct is a primary mechanism for cellular protection against the toxicity of reactive opioid metabolites.

The metabolic conversion of morphine can produce morphinone, a reactive electrophile that can covalently bind to cellular macromolecules, particularly at cysteine residues within proteins. nih.gov This binding can disrupt protein function and lead to cytotoxicity. nih.gov Glutathione intervenes in this process by acting as a preferential target for the reactive metabolite. mdpi.com

The conjugation of glutathione to morphinone forms this compound, a more polar and water-soluble compound that is less reactive and more easily excreted from the body. mdpi.commdpi.com This process effectively neutralizes the electrophilic threat of morphinone, preventing it from damaging critical cellular components like proteins and enzymes. nih.govmdpi.com This detoxification is a classic example of a Phase II biotransformation reaction, where an endogenous molecule (GSH) is conjugated to a xenobiotic to facilitate its elimination. drugbank.com The presence of sulfhydryl compounds like glutathione is crucial for maintaining protein function in the face of exposure to these reactive metabolites. nih.gov

Interconnections with Related Biochemical Pathways

The depletion of glutathione has far-reaching consequences, extending to other interconnected antioxidant systems within the cell.

Glutathione plays a crucial role as a coenzyme for the enzyme glutathione reductase, which is involved in the recycling of ascorbic acid (Vitamin C). mdpi.com Vitamin C is another powerful antioxidant that, upon neutralizing a free radical, becomes oxidized to dehydroascorbic acid (DHA). For it to be reused, DHA must be reduced back to ascorbic acid. This reduction is heavily dependent on glutathione. mdpi.comnih.gov

Influence on Cytochrome P450 Enzyme Activity

The formation of this compound is intrinsically linked to the protection of cytochrome P450 (CYP450) enzymes, particularly during the metabolism of opioids. mdpi.com Opioids are primarily metabolized in the liver by two major enzyme systems: CYP450s (including CYP3A4 and CYP2D6) and UDP-glucuronosyltransferases. mdpi.comnih.gov The metabolism of some opioids can produce reactive intermediates that are capable of covalently binding to and inactivating CYP450 enzymes. mdpi.commdpi.com

Glutathione plays a critical protective role by competing with the cysteine residues in the heme portion of cytochrome enzymes for these reactive metabolites. mdpi.com By forming this compound, glutathione effectively sequesters the reactive morphinone, thereby preventing it from damaging and inactivating CYP450 enzymes. mdpi.commdpi.com This protective mechanism is crucial for maintaining the metabolic function of the liver, especially during exposure to opioids.

Studies on other opioids, such as oxycodone, have demonstrated that their metabolism can lead to a significant decrease in the expression of specific CYP450 enzymes, like CYP3A2 in rats, which is accompanied by an increase in the expression of glutathione S-transferase. mdpi.com This suggests an adaptive response to mitigate the potential for enzyme inactivation by reactive metabolites, highlighting the importance of glutathione conjugation in preserving CYP450 activity. The formation of glutathione adducts, such as this compound, is a key component of this protective cellular strategy.

Table 1: Influence of Glutathione Conjugation on Cytochrome P450 Enzymes During Opioid Metabolism

| Mechanism | Description | Significance | Supporting Evidence |

| Enzyme Protection | Glutathione competes with cysteine residues in CYP450 enzymes for reactive opioid metabolites. | Prevents covalent modification and inactivation of CYP450 enzymes, preserving their metabolic function. | The metabolism of opioids can lead to the inactivation of cytochrome enzymes, which is mediated by glutathione. mdpi.com |

| Detoxification | The formation of this compound inactivates the reactive morphinone metabolite. | Reduces the cellular burden of toxic electrophiles generated during morphine metabolism. | Morphinone is a reactive electrophile that is detoxified by conjugation with glutathione. mdpi.com |

| Enzyme Regulation | Opioid exposure can alter the expression of both CYP450 and glutathione S-transferase enzymes. | Suggests a coordinated cellular response to manage the metabolic and oxidative stress induced by opioids. | Exposure to oxycodone has been shown to decrease CYP3A2 expression and increase glutathione S-transferase expression in rats. mdpi.com |

Involvement in Protein Post-Translational Modifications

The formation of this compound is a critical event that prevents the aberrant post-translational modification of cellular proteins. The precursor to this adduct, morphinone, is a reactive electrophile that can covalently bind to nucleophilic residues on proteins, particularly cysteine. mdpi.com This non-enzymatic modification can alter protein structure and function, leading to cellular damage.

The conjugation of morphinone with glutathione to form this compound is a detoxification reaction that effectively removes the reactive morphinone from the cellular environment. mdpi.com This prevents morphinone from forming adducts with cellular proteins, thus protecting them from unwanted post-translational modifications. Therefore, the primary role of this compound formation in the context of protein modification is one of prevention rather than direct participation in signaling or regulatory S-glutathionylation events.

While S-glutathionylation is recognized as a significant post-translational modification that can regulate protein function under conditions of oxidative stress, there is currently no evidence to suggest that this compound itself acts as a signaling molecule or participates in the S-glutathionylation of other proteins. encyclopedia.pub Its formation is a terminal detoxification step that safeguards protein integrity.

Table 2: Role of this compound Formation in Protein Integrity

| Process | Description | Biochemical Outcome | Cellular Implication |

| Protein Adduct Formation by Morphinone | The reactive electrophile morphinone can covalently bind to cysteine residues on proteins. | Formation of morphinone-protein adducts, leading to altered protein structure and function. | Potential for cellular dysfunction and toxicity due to damaged proteins. mdpi.com |

| Glutathione Conjugation | Glutathione reacts with morphinone to form the stable adduct this compound. | Sequestration and detoxification of the reactive morphinone. | Prevention of aberrant protein post-translational modifications and protection of protein integrity. mdpi.com |

| S-Glutathionylation | A reversible post-translational modification where glutathione is added to protein cysteine residues. | Regulation of protein function, localization, and interaction in response to redox signals. | This compound is not known to be directly involved in this regulatory process. encyclopedia.pub |

Advanced Analytical Methodologies for Studying Glutathion S Yl Dihydromorphinone

State-of-the-Art Chromatographic Techniques for Isolation and Quantitation

Chromatographic methods are fundamental to separating (Glutathion-S-yl)dihydromorphinone from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound. Preparative HPLC has been successfully used to separate this novel metabolite from the bile of guinea pigs administered morphine. nih.gov The process often involves a multi-step purification strategy to achieve a high degree of purity. nih.gov

Initially, the separation is performed on a reverse-phase column, which separates compounds based on their hydrophobicity. nih.gov Following the initial separation, further purification is typically achieved on a different type of reverse-phase column to enhance the resolution and remove any remaining impurities. nih.gov The use of different column chemistries and mobile phases in a sequential manner is a common strategy for purifying complex drug metabolites.

Diverse detection methods can be coupled with HPLC for analysis. While UV detection is common for compounds with a chromophore, more specific and sensitive detection is often required for complex biological samples. For glutathione (B108866) and related thiols, derivatization may be employed to introduce a chromophore or fluorophore, although this adds complexity to the analysis. researchgate.net Electrochemical detection (ECD) offers an alternative for direct detection without derivatization but can be prone to signal loss. researchgate.net

Table 1: HPLC Systems for this compound Purification

| Parameter | Stage 1: Initial Separation | Stage 2: Purification |

|---|---|---|

| Column Type | Reverse Phase (YMC-GEL C18) | Reverse Phase (µ-Bondapak phenyl) |

| Mobile Phase | Methanol/Water (1:4, v/v) | Water/Acetonitrile/Trimethylamine/Acetic Acid (150:3:2:1, v/v) |

| Reference | nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification of this compound, particularly at low concentrations in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rti.orgspringernature.com This technique combines the powerful separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. rti.org Recent advancements have made it possible to identify and quantify drugs and their metabolites in small sample volumes at low concentrations. rti.org

In a typical LC-MS/MS workflow, samples undergo a preparation step, such as protein precipitation or solid-phase extraction, to remove interferences. springernature.comnih.gov The analyte is then separated on an analytical column and introduced into the mass spectrometer. nih.gov Using techniques like positive electrospray ionization (ESI), the molecule is ionized and then fragmented. nih.gov Specific precursor-to-product ion transitions are monitored in a mode known as multiple reaction monitoring (MRM), which provides exceptional specificity and reduces matrix effects. nih.gov This methodology is routinely used for the quantification of opioids and their metabolites in various biological matrices, including oral fluid, plasma, and urine. rti.orgspringernature.comnih.gov The use of deuterated internal standards is crucial for correcting matrix effects and ensuring accurate quantification. rti.orgspringernature.com

Advanced Spectroscopic Characterization

Once isolated, spectroscopic techniques are employed to unambiguously determine the chemical structure of the metabolite.

Fourier Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy

Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds. For this compound, 400 MHz FT-NMR analysis was critical for its unambiguous structure assignment. nih.gov NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the precise determination of its connectivity and stereochemistry. By comparing the NMR data of the isolated metabolite with that of a synthetically prepared morphinone-glutathione adduct, its identity as (8S)-(glutathion-S-yl)dihydromorphinone was confirmed. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Structural Confirmation

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules like peptides and drug conjugates. It was employed alongside FT-NMR for the unambiguous structural assignment of this compound. nih.gov FAB-MS provides crucial molecular weight information with minimal fragmentation, which helps to confirm the elemental composition and the identity of the intact conjugated molecule. The kinetics of binding between glutathione and other molecules have also been successfully studied using FAB-MS, demonstrating its utility in characterizing such conjugates. capes.gov.br

Enzymatic Activity Assays for Conjugation and Cleavage Studies

Understanding the biochemical pathways of this compound involves studying the enzymes responsible for its formation (conjugation) and breakdown (cleavage).

The formation of glutathione S-conjugates is most often catalyzed by Glutathione S-transferases (GSTs). mdpi.com The activity of these enzymes can be measured using a standardized assay. A common method involves monitoring the reaction between reduced glutathione (GSH) and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The formation of the resulting conjugate can be measured spectrophotometrically by the increase in absorbance at 340 nm. nih.gov This type of assay can be adapted to investigate the specific conjugation of morphinone (B1233378) with glutathione.

The cleavage of the glutathione conjugate begins with the removal of the glutamate (B1630785) residue, a reaction catalyzed by γ-glutamyltransferase (GGT). nih.gov GGT activity is routinely assayed by monitoring the release of a colored product from a synthetic substrate, such as γ-glutamyl-p-nitroanilide. nih.gov The rate of this reaction can be accelerated by the addition of an acceptor molecule like glycylglycine. nih.gov Studying the activity of GGT in the presence of this compound can provide insights into the initial step of its metabolic breakdown via the mercapturic acid pathway. nih.gov Subsequent cleavage of the cysteinylglycine (B43971) S-conjugate is carried out by various peptidases. nih.gov

Table 2: Standard Enzymatic Assays for Conjugation and Cleavage

| Assay | Enzyme | Principle | Detection |

|---|---|---|---|

| Conjugation | Glutathione S-transferase (GST) | Measures the formation of a conjugate between GSH and a chromogenic substrate (e.g., CDNB). | Spectrophotometry (Absorbance at 340 nm) |

| Cleavage | γ-Glutamyltransferase (GGT) | Measures the release of a chromophore (p-nitroaniline) from a synthetic substrate (γ-glutamyl-p-nitroanilide). | Spectrophotometry |

In Vitro and In Silico Approaches for Metabolic Pathway Elucidation

To understand the complex sequence of events leading to the formation of this compound, researchers employ various in vitro models that replicate the metabolic environment of the liver. These systems allow for the controlled study of biotransformation pathways.

Isolated Hepatocytes

Isolated hepatocytes are considered a gold-standard in vitro model for drug metabolism studies because they contain a full complement of hepatic drug-metabolizing enzymes and cofactors in a physiologically relevant cellular environment. nih.govtaylorfrancis.commdpi.com These cells can be isolated from animal models (e.g., guinea pigs, which are known to produce the metabolite) or from human liver tissue, allowing for inter-species comparisons and more direct extrapolation to human metabolism. nih.govnih.gov

In a typical experiment, hepatocytes are incubated in a suitable culture medium with the parent drug, in this case, morphine. nih.gov Over time, the cells take up the drug and metabolize it through various pathways. The formation of this compound within this system demonstrates a complete metabolic sequence:

Uptake of morphine by the hepatocyte.

Phase I metabolism of morphine to its electrophilic intermediate, morphinone. jst.go.jp

Phase II conjugation of morphinone with endogenous glutathione, catalyzed by cytosolic GSTs, to form the stable this compound adduct. jst.go.jp

After incubation, the cells and the surrounding medium are collected, and metabolites are extracted and analyzed using powerful analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identification. nih.govresearchgate.net Studies using hepatocytes have been crucial in confirming that the liver is a primary site for the formation of this glutathione conjugate. jst.go.jpmdpi.com

Cell-Free Systems

Cell-free systems are powerful tools that allow researchers to dissect metabolic pathways by studying specific enzymatic reactions in isolation, free from the complexity of a whole cell. cornell.edu These systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of Phase I cytochrome P450 (CYP450) enzymes. They are used to study the initial oxidative metabolism of drugs but lack the cytosolic enzymes like GSTs. frontiersin.org

S9 Fraction: This is the supernatant from a centrifuged liver homogenate that contains both microsomes and the soluble cytosolic fraction. The S9 fraction contains both Phase I and Phase II enzymes (including GSTs) and is often used to study the formation of glutathione conjugates.

Cytosol: The soluble fraction of the cell cytoplasm, which is rich in GSTs. Incubating a reactive intermediate (like chemically synthesized morphinone) with liver cytosol and glutathione can directly demonstrate the role of GSTs in the conjugation reaction. jst.go.jp

Purified Enzymes: Using recombinantly expressed and purified GST isozymes can help identify which specific GSTs are most active in catalyzing the formation of this compound. frontiersin.org

The use of these systems has shown that the conversion of morphine to morphinone is a critical activation step, and that the subsequent conjugation with glutathione is an efficient detoxification reaction catalyzed by GSTs present in the liver cytosol. jst.go.jp For example, research has shown that the reactive metabolite of acetaminophen, NAPQI, covalently binds to GSTs in in vitro systems, highlighting the protective role of these enzymes. frontiersin.org A similar mechanism is at play in the detoxification of morphinone.

| In Vitro System | Key Components | Primary Use in Studying this compound Formation |

| Isolated Hepatocytes | Intact liver cells with full complement of Phase I & II enzymes | Demonstrating the complete metabolic pathway from parent drug to final conjugate in a cellular context. nih.govmdpi.com |

| S9 Fraction | Microsomes (CYP450s) + Cytosol (GSTs) | Investigating the interplay between Phase I activation and Phase II conjugation. |

| Liver Cytosol | Soluble cytoplasmic enzymes (GSTs) | Directly measuring the GST-catalyzed conjugation of morphinone with glutathione. jst.go.jp |

| Purified GSTs | Specific, isolated GST isozymes | Identifying which specific GST enzymes are responsible for the conjugation reaction. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (Glutathion-S-yl)dihydromorphinone and its derivatives?

- Methodological Answer : Synthesis often involves Michael addition reactions to conjugate glutathione to dihydromorphinone derivatives. For example, Garadnay et al. (2013) utilized regioselective Michael addition under controlled pH and temperature to synthesize oxidative metabolites of morphine, which can be adapted for this compound synthesis . Purification typically employs reversed-phase HPLC with UV detection for isolating high-purity compounds.

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Ishida et al. (1989) validated a bile analysis protocol using guinea pig models, combining enzymatic hydrolysis (β-glucuronidase) with LC-MS/MS to identify glutathione conjugates . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accurate quantification.

Q. What in vitro models are recommended for initial neurotoxicity screening of this compound metabolites?

- Methodological Answer : Primary hippocampal mixed neuronal/glial cell cultures (E18 rat-derived) are optimal. Cultures treated with 10–100 µM metabolites show dose-dependent GFAP(+) astrocyte proliferation (2.4-fold increase at 100 µM) and morphological changes (hypertrophy, hyperplasia). Immunostaining with anti-GFAP antibodies and bright-field microscopy enable quantification .

Advanced Research Questions

Q. How do regional brain differences influence the neurotoxic effects of this compound metabolites?

- Methodological Answer : Intracerebroventricular (ICV) administration in rats reveals region-specific microgliosis:

- 5-(Glutathion-S-yl)-α-MeDA : High DiI-ac-LDL(+) microglia density in cortex/striatum, minimal in hippocampus .

- 2,5-Bis-(Glutathion-S-yl)-α-MeDA : Highest microglial response in hippocampus, moderate in cortex, negligible in striatum .

- Regional variability is attributed to serotonin (5-HT) terminal density. Stereotaxic targeting and immunohistochemical double-labeling (e.g., 5-HT/GFAP colocalization) are critical for spatial analysis .

Q. What mechanisms underlie conflicting data on serotonin depletion versus glial activation by this compound metabolites?

- Methodological Answer : Temporal and dose-dependent effects explain discrepancies:

- Short-term (24 h) : Metabolites (10–100 µM) induce GFAP overexpression (ANOVA: F = 86.782–124.695, p < 0.0001) without immediate 5-HT depletion .

- Long-term (3+ days) : ICV administration causes 5-HT axon loss and varicosities, correlating with delayed microgliosis. Use longitudinal in vivo microdialysis paired with post-mortem HPLC-ECD to resolve temporal dynamics .

Q. How does the potency of this compound compare to other opioids in preclinical addiction models?

- Methodological Answer : Self-administration studies in rats show dihydromorphinone is 10× more potent than morphine (95% CI: 5.2–19×). Experimental designs should use chronic right atrial catheters and fixed-ratio reinforcement schedules (e.g., FR10) to measure daily injection frequency as a potency proxy . Confounding factors (e.g., circadian intake patterns) require normalization to baseline morphine intake .

Key Considerations

- Ethical Compliance : In vivo studies must adhere to IACUC guidelines for ICV dosing and postoperative care .

- Statistical Rigor : Use one-way ANOVA with post-hoc Student Newman-Keuls tests for multi-group comparisons (e.g., GFAP quantification) .

- Confounders : Control for circadian variability in self-administration models by standardizing light/dark cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.